(E)-2-((Z)-(amino(mercapto)methylene)hydrazono)butanoic acid
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Overview
Description
(E)-2-((Z)-(amino(mercapto)methylene)hydrazono)butanoic acid is an organic compound with a complex structure that includes both amino and mercapto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((Z)-(amino(mercapto)methylene)hydrazono)butanoic acid typically involves multi-step reactions starting from simpler organic molecules. One common method involves the condensation of hydrazine derivatives with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the mercapto group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((Z)-(amino(mercapto)methylene)hydrazono)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction of the hydrazono group results in hydrazine derivatives.
Scientific Research Applications
(E)-2-((Z)-(amino(mercapto)methylene)hydrazono)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-2-((Z)-(amino(mercapto)methylene)hydrazono)butanoic acid exerts its effects involves interactions with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydrazono group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the amino group but has a different core structure.
Aliphatic amines: Contain similar functional groups but differ in their overall structure and reactivity.
Uniqueness
(E)-2-((Z)-(amino(mercapto)methylene)hydrazono)butanoic acid is unique due to its combination of amino, mercapto, and hydrazono groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2E)-2-(carbamothioylhydrazinylidene)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-2-3(4(9)10)7-8-5(6)11/h2H2,1H3,(H,9,10)(H3,6,8,11)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUMLWNGJDDTGX-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=S)N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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